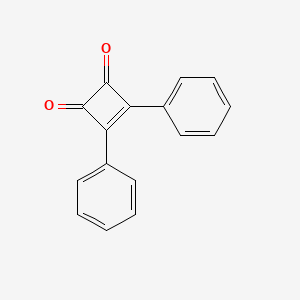

Diphenylcyclobutenedione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

24234-76-2 |

|---|---|

Molecular Formula |

C16H10O2 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

3,4-diphenylcyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C16H10O2/c17-15-13(11-7-3-1-4-8-11)14(16(15)18)12-9-5-2-6-10-12/h1-10H |

InChI Key |

WRLLWXGPZKAASP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Historical Context and Significance of Cyclobutenedione Frameworks

The study of cyclobutenediones is rooted in the broader investigation of small, strained ring systems. Despite the inherent ring strain characteristic of four-membered carbocycles, cyclobutenediones exhibit remarkable thermal stability. thieme-connect.com This stability has spurred extensive research into their synthesis and chemical properties. thieme-connect.com Formally considered as quinones of the highly unstable cyclobutadiene, their unique characteristics have made them a special focus within organic chemistry. thieme-connect.com

The development of synthetic methods for cyclobutenedione derivatives has been a key area of research. These methods include photochemical and thermal [2+2] cycloadditions, ring-enlargement of cyclopropene (B1174273) derivatives, and reactions involving organometallic complexes. thieme-connect.comsemanticscholar.org For instance, the synthesis of various cyclobutenediones can be achieved through the cycloaddition of alkynes with tetrahaloethylenes or ketenes. semanticscholar.org The versatility of these synthetic routes has allowed for the preparation of a wide range of substituted cyclobutenediones, which in turn serve as versatile starting materials for the synthesis of complex molecules and chiral auxiliaries. semanticscholar.org

Scope of Academic Inquiry for Diphenylcyclobutenedione

The academic inquiry into diphenylcyclobutenedione is multifaceted, exploring its utility as a synthetic precursor and its unique photochemical and cycloaddition reactions. A significant area of research focuses on its role as a precursor to bis-ketenes. richmond.edu The photochemical ring-opening of 3,4-diphenylcyclobutene-1,2-dione is a well-documented method for generating bis-phenylketene, a highly reactive intermediate. richmond.edu Researchers have investigated the trapping of this bis-ketene with various agents, such as alkenes, to understand its chemical behavior and compare it to that of ketenes and vinyl ketenes. richmond.edu

Furthermore, the photochemical reactions of this compound derivatives have been studied under various conditions. oup.com Photolysis in the presence of substrates like oxygen or isocyanides can lead to insertion products, such as diphenylmaleic anhydrides and iminocyclopentenones, in good yields. oup.com The intermediacy of bisketenes and ketene-ketenimines in these reactions has been confirmed through techniques like low-temperature IR spectroscopy and trapping experiments in methanol (B129727) to produce succinates. oup.com

This compound also participates in various cycloaddition reactions. For example, it has been used in silver-catalyzed decarbonylative [3+2] cycloaddition reactions with N,N-dimethylformamide (DMF). mdpi.com This reaction was found to be ineffective without a catalyst, highlighting the importance of transition metals in promoting such transformations. mdpi.com

Fundamental Reactivity Paradigms of Cyclobutenediones

Established Synthetic Routes to this compound

The synthesis of this compound can be achieved through several established pathways, often starting from commercially available precursors. These methods primarily involve the construction of the cyclobutenedione ring system with phenyl substituents already in place or introduced during the synthesis.

One common approach begins with squaric acid, which serves as a versatile precursor for various cyclobutenedione derivatives. The synthesis typically involves the conversion of squaric acid to diisopropyl squarate by refluxing in isopropyl alcohol and benzene (B151609) with a Dean-Stark apparatus to remove water. While this sets up the core structure, further steps are required to introduce the phenyl groups.

A more direct and widely cited method involves the cycloaddition of a nickel complex with diphenylacetylene (B1204595). In this reaction, an equimolar ratio of tetrakis(arylisocyanide)nickel and diphenylacetylene is refluxed in toluene. This process yields a di-iminocyclobutene intermediate, which upon aqueous acid work-up, hydrolyzes to form this compound. semanticscholar.org

Another route involves the dimerization of alkynes. For instance, palladium chloride has been shown to induce the cyclodimerization of di-t-butoxyethyne, leading to a di-t-butyl squarate. semanticscholar.org While this example produces an alkyl-substituted cyclobutenedione, similar principles can be applied to synthesize aryl-substituted analogs.

Furthermore, thermal reactions of alkynylalkoxycarbene complexes of metals like chromium and tungsten with tetraalkoxyethylenes can produce cycloadducts that, after oxidation and hydrolysis, yield substituted cyclobutenediones. semanticscholar.org The specific synthesis of this compound can also be accomplished from diphenylcyclobutene through oxidation. thieme-connect.de

| Starting Material | Key Reagents | Product | Reference |

| Tetrakis(arylisocyanide)nickel & Diphenylacetylene | Toluene, Aqueous HCl | This compound | semanticscholar.org |

| Squaric Acid | Isopropyl alcohol, Benzene | Diisopropyl squarate (intermediate) | |

| Diphenylcyclobutene | Oxidizing agent | This compound | thieme-connect.de |

Functional Group Interconversions of the Cyclobutenedione Core

The cyclobutenedione core is a hub for various chemical transformations, allowing for the interconversion of functional groups which alters the molecule's properties and reactivity. wikipedia.orgsolubilityofthings.comsparkl.me These transformations are crucial for synthesizing a wide range of multifunctional molecules from a cyclobutenedione template. semanticscholar.org

A primary reaction of the this compound core is its electrocyclic ring-opening. This can be induced thermally or photochemically to generate a highly reactive bis-ketene intermediate. richmond.edu This transformation is a key functional group interconversion, converting the cyclic dione (B5365651) into a linear, cumulene-containing species. The reactivity of this bis-ketene can then be harnessed in subsequent reactions.

The carbonyl groups of the cyclobutenedione are also sites for functional group interconversion. For example, they can react with nucleophiles. While strong nucleophiles may add to the double bond, weaker nucleophiles tend to interact with the vinyl ketene formed from ring-opening. richmond.edu The dione can also undergo reactions with diazoalkanes, such as diazoethane, to yield pyrazoline derivatives through cycloaddition. researchgate.net These pyrazolines can then be isomerized or further functionalized. researchgate.net

Modification of substituents on the ring, if present, is another avenue for interconversion. While this compound itself has stable phenyl groups, syntheses starting from other substituted cyclobutenediones allow for a broader scope of functional group chemistry. semanticscholar.org

| Reactant | Conditions/Reagents | Product Type | Description | Reference |

| This compound | Heat or Light | Bis-ketene | Electrocyclic ring-opening of the cyclobutenedione core. | richmond.edu |

| This compound | Diazoethane | Pyrazoline | [3+2] cycloaddition to the double bond of the dione. | researchgate.net |

| Substituted Cyclobutenedione | Weak Nucleophiles (e.g., alcohols, aniline) | Vinyl ketene adducts | Nucleophilic attack on the vinyl ketene formed from thermal ring-opening. | richmond.edu |

Derivatization Strategies for Enhancing Synthetic Utility

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties, which is a common strategy to enhance the utility of a molecule for specific applications. spectroscopyonline.com For this compound, derivatization can control its reactivity or create probes for analytical and mechanistic studies. wiley.commdpi.com

Chemical modification of the this compound structure allows for fine-tuning its reactivity. A key aspect of this control is managing the equilibrium and subsequent reactions of the bis-ketene intermediate formed upon ring-opening. richmond.edu The introduction of different substituents onto the phenyl rings can influence the electronic properties of the molecule, thereby affecting the conditions required for ring-opening and the stability of the resulting bis-ketene.

For instance, the incorporation of silyl (B83357) groups onto the cyclobutenedione ring has been shown to influence the energetics of the ring-opening process. escholarship.org This type of modification can make the generation of the reactive intermediate more or less favorable, thus controlling its availability for subsequent reactions.

The bis-ketene itself can be trapped by various reagents. The use of alkenes as chemical traps for the bis-ketene generated from this compound has been investigated. richmond.edu This allows for the construction of more complex molecular architectures through cycloaddition reactions. The stereochemistry of the products formed from the reaction of the intermediate with alcohols provides insight into the irreversible nature of the ring-opening process. richmond.edu

Derivatives of this compound can be designed as probes to investigate reaction mechanisms or for analytical purposes. ddtjournal.com The unique reactivity of the cyclobutenedione system makes it a useful scaffold for creating molecules that can report on their chemical environment or participate in specific, observable reactions.

For example, the trapping of the bis-ketene intermediate with dienophiles like cyclopentadiene (B3395910) can provide kinetic and mechanistic evidence for its existence and behavior. richmond.edu The isolation and characterization of the resulting adducts confirm the intermediacy of the bis-ketene and provide details about the reaction pathway. richmond.edu

Synthetic derivatives can also be used as mechanistic probes for biological systems. For instance, substituted derivatives of related compounds have been synthesized to investigate enzyme mechanisms by exploring the effects of substrate structure on the enzymatic reaction pathway. digitellinc.com Similarly, this compound derivatives could be functionalized with reporter groups or moieties that interact with specific biological targets. The introduction of ferrocenyl groups, for example, creates redox-active derivatives that can be studied electrochemically. mdpi.com These types of derivatives are valuable tools for understanding complex chemical and biological processes. nih.gov

Subsequent Reactivity of Photochemically Generated Intermediates

Cycloaddition Reactions (e.g., with Alkenes)

Thermal Reactivity and Rearrangement Mechanisms

The thermal behavior of this compound is dominated by the tendency to alleviate its inherent ring strain. This leads to several key transformations, primarily initiated by the cleavage of a carbon-carbon single bond within the four-membered ring.

The principal thermal reaction of this compound is a ring-opening process to generate a highly reactive bis-ketene intermediate. This transformation is a classic example of an electrocyclic reaction, where a σ-bond is converted into a π-bond. collectionscanada.ca The process can occur slowly even at room temperature in solvents like ethanol, but is more typically induced by higher temperatures. collectionscanada.ca The formation of the bis(phenyl)bisketene intermediate is central to the subsequent reactivity of the parent dione, as this intermediate is often trapped by various reagents. For instance, in the presence of aniline at 100°C, the intermediate vinyl ketene is intercepted to form an anilide. collectionscanada.ca

The thermal ring-opening of this compound is a 4π-electron electrocyclic reaction. According to the Woodward-Hoffmann rules, a 4π system under thermal conditions undergoes a conrotatory ring-opening. mdpi.comwikipedia.orgnih.gov This means that the substituents at the termini of the breaking bond rotate in the same direction (both clockwise or both counter-clockwise) during the transformation into the open-chain bisketene. This stereospecificity is a hallmark of concerted pericyclic reactions. mdpi.com

While direct sigmatropic rearrangements of the this compound ring itself are not commonly reported, its reactive intermediates can participate in such transformations. A notable, though photochemically initiated, example involves an alkynyl-substituted cyclobutenedione. Upon irradiation, it forms a bisketene intermediate which is proposed to undergo a novel bis mdpi.commdpi.com sigmatropic rearrangement to yield an acetylene (B1199291) derivative. collectionscanada.ca Sigmatropic rearrangements are a class of pericyclic reactions where a σ-bond migrates across a π-system to a new position. wikipedia.orgslideshare.net The mdpi.commdpi.com shift, famously represented by the Cope and Claisen rearrangements, is a well-established pathway in organic synthesis. wikipedia.org

This compound and its derivatives can undergo thermal ring expansion to form six-membered rings, providing a synthetic route to substituted quinones and hydroquinones. mdpi.com This process, often referred to as benzannulation, involves the reaction of the cyclobutenedione with an alkyne. The reaction sequence typically involves the initial thermal ring-opening to the bisketene, which then engages in a cycloaddition with the alkyne, followed by subsequent rearrangements to yield the aromatic hydroquinone (B1673460) or quinone structure. This strategy represents a powerful method for constructing complex aromatic systems from a strained four-membered ring precursor.

Table 1: Overview of Thermal Reactions of this compound

| Reaction Type | Key Intermediate | Governing Principle | Resulting Products |

| Ring-Opening | Bis(phenyl)bisketene | 4π Thermal Electrocyclic (Conrotatory) | Ketenes, trapped adducts (e.g., esters, amides) |

| Ring Expansion | Bisketene-alkyne adduct | Benzannulation | Substituted Hydroquinones/Quinones |

Spectroscopic Characterization and Structural Elucidation in Diphenylcyclobutenedione Research

Advanced Nuclear Magnetic Resonance Spectroscopy Studies

NMR spectroscopy offers unparalleled insight into the molecular framework of Diphenylcyclobutenedione by probing the local magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The inherent symmetry of the molecule (C₂ᵥ) profoundly influences its NMR spectra, leading to a simplified and highly diagnostic set of signals.

The ¹H NMR spectrum of this compound is characterized exclusively by signals in the aromatic region, confirming the absence of any aliphatic or vinylic protons on the core ring structure. Due to the molecule's symmetry, the two phenyl groups are chemically equivalent, as are the corresponding protons on each ring (e.g., the two ortho-protons are equivalent, the two meta-protons are equivalent, etc.).

The electron-withdrawing nature of the adjacent dicarbonyl system significantly deshields the protons of the phenyl rings, causing them to resonate at a lower field (higher ppm value) than those in unsubstituted benzene (B151609) (δ ≈ 7.34 ppm). The protons closer to the cyclobutenedione ring (ortho positions) experience the strongest deshielding effect. A typical spectrum displays two distinct multiplets in the aromatic region, corresponding to the ortho- and the combined meta/para-protons. These signals serve as a definitive fingerprint for the presence of the 1,2-diphenyl-substituted alkene moiety.

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Interpretation |

|---|---|---|---|---|

| ~8.15 - 8.10 | Multiplet (m) | 4H | Ortho-protons (H-2', H-6') | Significant deshielding indicates proximity to the electron-withdrawing cyclobutenedione core. |

| ~7.70 - 7.60 | Multiplet (m) | 6H | Meta-protons (H-3', H-5') and Para-protons (H-4') | Signals are less deshielded than ortho-protons but still downfield from standard benzene, confirming electronic influence from the core. |

The ¹³C NMR spectrum provides a direct map of the carbon skeleton and is particularly powerful for identifying quaternary carbons, which are invisible in ¹H NMR. The symmetry of this compound simplifies its ¹³C spectrum to just six distinct signals for its 16 carbon atoms.

The most characteristic signals are those from the carbonyl (C=O) and olefinic (C=C) carbons of the four-membered ring. The carbonyl carbons appear at a very low field (δ > 185 ppm), typical for ketones within a strained ring system. The olefinic carbons to which the phenyl groups are attached are also highly deshielded (δ > 165 ppm) due to conjugation and ring strain. The remaining four signals correspond to the four unique carbon environments within the equivalent phenyl rings (ipso, ortho, meta, and para).

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) [ppm] | Assignment | Interpretation |

|---|---|---|

| ~188.5 | Carbonyl carbons (C=O) | Highly deshielded signal characteristic of the dione (B5365651) functionality in a strained four-membered ring. Confirms the presence of the ketone groups. |

| ~168.0 | Olefinic carbons (C-Ph) | Deshielded signal confirming the sp² carbons of the central double bond, influenced by conjugation with both carbonyl and phenyl groups. |

| ~135.2 | Para-carbon (C-4') | Aromatic quaternary carbon signal. |

| ~131.8 | Ortho-carbons (C-2', C-6') | Aromatic methine carbon signal. |

| ~129.5 | Meta-carbons (C-3', C-5') | Aromatic methine carbon signal. |

| ~127.3 | Ipso-carbon (C-1') | Aromatic quaternary carbon directly attached to the cyclobutenedione ring. |

While one-dimensional NMR is sufficient for characterizing the parent this compound, two-dimensional (2D) techniques are crucial for analyzing more complex derivatives or reaction products where regiochemistry or stereochemistry must be determined.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. For this compound, it would show correlations between the ortho-protons and meta-protons within the phenyl rings, helping to definitively assign the multiplets in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would unambiguously link the ortho-proton signal (~8.1 ppm) to the ortho-carbon signal (~131.8 ppm) and the meta/para-proton multiplet (~7.6 ppm) to their respective carbon signals. The absence of signals for the quaternary carbons (C=O, C-Ph, C-ipso) in an HSQC spectrum further confirms their identity.

nOe (Nuclear Overhauser Effect) Spectroscopy: This technique detects through-space proximity between nuclei and is invaluable for stereochemical and regiochemical analysis. For instance, in the synthesis of an unsymmetrical derivative, such as a mono-adduct from a nucleophilic addition to one carbonyl, nOe can establish the regiochemistry. An nOe correlation between a proton on the incoming nucleophile and the ortho-protons of a specific phenyl ring would confirm the site of addition.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Applications

Vibrational Spectroscopy Investigations

Vibrational spectroscopy probes the molecular vibrations of chemical bonds, providing direct information about the functional groups present in a molecule.

The IR spectrum of this compound is dominated by exceptionally strong and high-frequency absorption bands corresponding to the carbonyl groups. Due to the mechanical coupling of the two C=O oscillators within the rigid four-membered ring, they exhibit symmetric and asymmetric stretching modes. The primary, intense absorption observed is typically the asymmetric stretch, which appears at a very high wavenumber (~1780 cm⁻¹) due to the angle strain of the cyclobutene (B1205218) ring. This high-frequency C=O stretch is a hallmark of the cyclobutenedione core.

The C=C double bond of the ring also gives rise to a strong absorption band. IR spectroscopy is also an excellent tool for monitoring reactions. For example, the reduction of one of the ketone groups to a hydroxyl group would be easily tracked by the disappearance of the sharp ~1780 cm⁻¹ C=O band and the appearance of a broad O-H stretching band around 3200-3500 cm⁻¹.

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |

|---|---|---|---|

| ~3060 | Medium | Aromatic C-H Stretch | Confirms the presence of phenyl groups. |

| ~1780 | Very Strong | Asymmetric C=O Stretch | Diagnostic fingerprint for the strained 1,2-dione system of the cyclobutenedione ring. |

| ~1630 | Strong | Ring C=C Stretch | Indicates the endocyclic double bond conjugated with the phenyl groups. |

| ~1595, ~1490, ~1450 | Medium-Strong | Aromatic C=C Stretches | Characteristic absorptions of the phenyl rings. |

Raman spectroscopy is an excellent complementary technique to IR for studying this compound. While IR spectroscopy measures changes in dipole moment, Raman spectroscopy measures changes in polarizability during a vibration. For highly symmetric molecules or vibrations, Raman can reveal signals that are weak or forbidden in the IR spectrum.

In this compound, the symmetric C=O stretching vibration, which is often weak in the IR spectrum, gives rise to a very strong and sharp signal in the Raman spectrum. Similarly, the symmetric stretching of the C=C bond in the ring is typically a prominent Raman band. The polarizable π-systems of the phenyl rings also produce strong signals, particularly the aromatic ring "breathing" modes. The combination of IR and Raman data provides a comprehensive vibrational profile, confirming the highly conjugated and symmetric nature of the molecule.

Infrared (IR) Spectroscopy for Functional Group and Intermediate Analysis

Electronic Spectroscopy for Excited State Characterization

Electronic spectroscopy, which encompasses techniques that probe the electronic transitions within a molecule, is crucial for characterizing the excited states of this compound. azooptics.com When a molecule absorbs ultraviolet (UV) or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. acs.org The resulting spectrum provides a window into the molecule's electronic structure and the nature of its chromophores. azooptics.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions. bethunecollege.ac.in The parts of a molecule that absorb this light are known as chromophores. ulethbridge.ca In this compound, the chromophoric system is extensive, consisting of the two phenyl rings in conjugation with the carbonyl groups of the four-membered ring. This conjugated system is responsible for its characteristic UV absorption. bethunecollege.ac.inmatanginicollege.ac.in

The UV spectrum of this compound exhibits distinct absorption bands that correspond to different electronic transitions within the molecule. oup.com The high-energy transitions are typically π → π* transitions associated with the conjugated system, while lower-energy n → π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms also occur. bethunecollege.ac.in The position (λmax) and intensity (molar absorptivity, ε) of these bands are key identifiers. uzh.ch For example, the conjugation between the phenyl rings and the dione system leads to absorption at longer wavelengths compared to non-conjugated systems. masterorganicchemistry.com

Research has documented the UV absorption maxima for this compound, providing insight into its electronic structure. oup.com

Table 1: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Molar Absorptivity (log ε) | Solvent/Conditions |

|---|---|---|

| 238 nm | 4.14 | Not Specified |

| 330 nm | 4.18 | Not Specified |

Data sourced from a study on the photochemical reactions of this compound derivatives. oup.com

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits a photon after being electronically excited. luminokrom.com Fluorescence is a short-lived emission from the singlet excited state, while phosphorescence is a longer-lived emission from a triplet excited state. libretexts.org Both processes occur at a longer wavelength (lower energy) than the initial absorption. libretexts.org

The molecular structure heavily influences whether a compound will exhibit significant luminescence. libretexts.org Molecules with rigid, planar, and highly conjugated systems, like this compound, are potential candidates for fluorescence because rigidity reduces energy loss through non-radiative vibrational relaxation. While specific studies detailing the intrinsic fluorescence and phosphorescence of the parent this compound are limited in the available literature, the properties of its derivatives and related structures offer insights. For instance, derivatization can significantly enhance luminescence properties. tju.edu.cnfrontiersin.org The introduction of certain substituents or the formation of complexes can alter the energy levels of the singlet and triplet states, thereby tuning the emission characteristics. tju.edu.cn

Phosphorescence efficiency is often linked to factors that promote intersystem crossing (the transition from a singlet to a triplet state), such as the presence of heavy atoms. libretexts.orgresearchgate.net Studies on related organic molecules show that phosphorescence can be achieved by incorporating the chromophore into a rigid matrix or by chemical modification to enhance spin-orbit coupling. frontiersin.orgresearchgate.net Therefore, while this compound itself may not be a strong phosphorescent emitter at room temperature, its derivatives could be engineered for this purpose. tju.edu.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. ulethbridge.ca It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns that arise when the molecule is ionized and breaks apart. tutorchase.com

For this compound (C₁₆H₁₀O₂), the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight. Due to the highly stable, conjugated aromatic structure, this molecular ion peak is expected to be prominent. libretexts.org

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. ulethbridge.ca In mass spectrometry, fragmentation is the dissociation of these energetically unstable molecular ions. tutorchase.com For this compound, the fragmentation patterns would likely be influenced by the stability of the aromatic rings and the presence of the carbonyl groups. Common fragmentation pathways for ketones often involve the loss of neutral molecules like carbon monoxide (CO).

Table 2: Predicted Fragmentation Data for this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 234 | [C₁₆H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 206 | [C₁₅H₁₀O]⁺˙ | Loss of one CO molecule from M⁺˙ |

| 178 | [C₁₄H₁₀]⁺˙ | Loss of two CO molecules from M⁺˙ (likely Diphenylethyne radical cation) |

| 102 | [C₈H₆]⁺˙ | Cleavage leading to Phenylacetylene radical cation or other C₈ fragments |

| 76 | [C₆H₄]⁺˙ | Benzyne radical cation from cleavage of the four-membered ring |

This table represents predicted fragmentation based on the general principles of mass spectrometry for aromatic ketones. libretexts.orglookchem.com

Synergistic Application of Multi-Modal Spectroscopic Techniques

While individual spectroscopic techniques provide valuable pieces of information, a comprehensive and unambiguous structural elucidation of a molecule like this compound relies on the synergistic application of multiple methods. numberanalytics.com Combining data from different spectroscopic analyses allows chemists to build a complete and accurate picture of a compound's identity and structure. frontiersin.org

For this compound, UV-Vis spectroscopy confirms the presence of the extended conjugated π-electron system. richmond.edu Mass spectrometry establishes the correct molecular weight and formula (with high-resolution MS) and offers structural clues through its fragmentation pattern, such as the presence of two carbonyl groups that can be lost as CO. lookchem.comrichmond.edu

These techniques are powerfully complemented by others. For instance, Infrared (IR) spectroscopy would be used to definitively identify the carbonyl (C=O) groups by their characteristic strong absorption bands. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the carbon and hydrogen framework, confirming the number and environment of the phenyl protons and the carbons in both the aromatic rings and the central cyclobutenedione core.

The investigation of the photochemical reactions of this compound serves as a practical example of this synergy, where techniques are used not only for initial characterization but also to follow reaction pathways and identify transient intermediates. oup.comrichmond.edu By integrating the data from this multi-modal approach, researchers can achieve a high degree of confidence in the structural assignment and reactivity of complex organic molecules. numberanalytics.com

Theoretical and Computational Chemistry Studies on Diphenylcyclobutenedione

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of diphenylcyclobutenedione, from the stability of its ground state to the intricate details of its reaction mechanisms. These methods solve approximations of the Schrödinger equation to provide information about molecular energies, geometries, and electronic properties. The choice of method often involves a trade-off between computational cost and accuracy.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Complete Active Space Self-Consistent Field (CASSCF), are crucial for the precise elucidation of complex reaction mechanisms. For photochemical reactions, multi-state methods like the second-order algebraic diagrammatic construction (ADC(2)) and multi-state complete active space second-order perturbation theory (CASPT2) are often employed to explore the potential energy surfaces of excited states. researchgate.net These techniques can characterize minimum energy reaction paths, identify barriers for processes like hydrogen atom transfer, and map multi-state surface crossings, which are critical for understanding photochemical outcomes. researchgate.net The detailed mechanistic insights from these methods serve as a benchmark for more computationally efficient approaches.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum mechanical modeling methods for investigating the electronic structure of molecules. metu.edu.tr Instead of computing the complex many-electron wavefunction, DFT determines the electronic energy based on the spatially dependent electron density. This approach provides a favorable balance between computational cost and accuracy, making it a workhorse for chemists. researchgate.netresearchgate.net It is widely used to calculate optimized geometries, vibrational frequencies, reaction energies, and barriers for a wide range of chemical systems.

For excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most common extension. It allows for the calculation of electronic transition energies (i.e., absorption spectra) and the nature of excited states. These calculations are vital for understanding the photophysical and photochemical behavior of molecules like this compound.

Below is a table of representative data that can be obtained from DFT (e.g., B3LYP/6-31G*) calculations on this compound, illustrating the type of structural and electronic information generated.

| Property | Calculated Value | Unit | Description |

| Geometric Parameters | |||

| C1=C2 Bond Length | 1.36 Å | Angstrom | Length of the double bond in the cyclobutene (B1205218) ring. |

| C3-C4 Bond Length | 1.52 Å | Angstrom | Length of the single bond in the cyclobutene ring. |

| C=O Bond Length | 1.22 Å | Angstrom | Length of the carbonyl double bonds. |

| C-C(Phenyl) Bond Length | 1.48 Å | Angstrom | Length of the bond connecting the ring to a phenyl group. |

| Electronic Properties | |||

| HOMO Energy | -7.2 eV | Electronvolt | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -2.5 eV | Electronvolt | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 4.7 eV | Electronvolt | Energy difference, related to electronic transitions. |

| Dipole Moment | 3.5 D | Debye | A measure of the molecule's overall polarity. |

| Spectroscopic Properties (TD-DFT) | |||

| First Singlet Excitation (S1) | 3.9 eV | Electronvolt | Energy of the lowest electronic excitation (π → π*). |

| Oscillator Strength (S1) | 0.05 | Dimensionless | Theoretical intensity of the S1 electronic transition. |

Note: The values in this table are illustrative examples of typical DFT outputs for a molecule of this type and are not from a specific referenced study.

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally faster alternative to ab initio and DFT methods. They simplify the underlying quantum mechanical equations and introduce parameters derived from experimental or high-level computational data to compensate for the approximations. This parameterization makes them significantly faster, allowing for the study of much larger molecular systems or for performing tasks that require a vast number of calculations, such as molecular dynamics simulations or high-throughput virtual screening.

While less accurate than higher-level theories, semi-empirical methods are particularly useful for:

Initial conformational searches: Identifying low-energy conformers of flexible molecules before subjecting them to more accurate, and costly, DFT or ab initio calculations.

Modeling large systems: Studying the properties of this compound within a larger molecular assembly, such as a polymer matrix or a supramolecular complex.

Qualitative reactivity trends: Quickly screening a series of related compounds to identify trends in electronic properties or reactivity.

The primary trade-off is a potential decrease in accuracy, and their performance can be system-dependent. Therefore, results are often validated with a limited number of higher-level calculations.

Density Functional Theory (DFT) for Ground and Excited State Properties

Computational Photochemistry and Excited State Dynamics

The interaction of light with this compound triggers fascinating chemical transformations. Computational photochemistry aims to model these events, providing a molecular-level movie of the reaction as it unfolds on the excited-state potential energy surface.

Upon absorption of ultraviolet light, this compound undergoes a characteristic electrocyclic ring-opening reaction. Experimental studies have shown that the primary photochemical product is a conjugated bisketene. researchgate.net This transformation involves the cleavage of the carbon-carbon single bond within the four-membered ring.

Computational modeling of this process involves several key steps:

Excited State Calculation: Using methods like TD-DFT or CASSCF, the initial vertically excited state (Franck-Condon point) is identified on the potential energy surface.

Potential Energy Surface (PES) Mapping: The energy of the molecule is calculated as a function of the changing geometry along the reaction coordinate, which is primarily the stretching of the C-C bond being broken. This maps out the energetic landscape that the molecule traverses after excitation.

Identification of Critical Points: Key structures along the reaction pathway, such as excited-state minima and transition states, are located and optimized. Of particular importance in photochemistry is the location of conical intersections—points where two electronic states become degenerate. These points act as efficient funnels for the molecule to return from the excited state back to the ground state, often leading to the final photoproduct.

By modeling the PES, chemists can understand why certain pathways are preferred and predict how modifications to the molecular structure might alter the photochemical outcome.

The photochemical ring-opening of this compound proceeds through short-lived species that are difficult to study experimentally. Computational chemistry provides the tools to characterize these transient structures in detail.

Excited State Intermediates: The bisketene formed from this compound is a key reaction intermediate. researchgate.net Computational methods can determine its optimized geometry, vibrational frequencies, and electronic nature. For instance, calculations can distinguish whether the intermediate exists in a singlet or triplet spin state, which dictates its subsequent reactivity.

Transition States: A transition state represents the highest energy point along a reaction pathway, corresponding to the energy barrier of the reaction. For the ring-opening process, computational methods can locate the geometry of the transition state connecting the initial excited this compound to the bisketene intermediate. Analyzing the structure and energy of this transition state provides critical information about the kinetics of the photochemical reaction. Methods like TD-DFT and CASSCF are essential for characterizing these points on the excited-state surface, revealing the electronic and geometric changes required for the reaction to proceed.

Modeling Photochemical Ring-Opening Processes

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Theoretical and computational chemistry provides powerful tools to investigate the dynamic behavior and interaction landscape of molecules like this compound and its derivatives. Molecular dynamics (MD) simulations, in particular, offer a virtual window into the conformational changes and non-covalent interactions that govern the properties and function of these compounds. nih.govresearchgate.net

Conformational Analysis:

The conformational flexibility of squaraine dyes, a class of compounds to which this compound belongs, is a critical determinant of their photophysical properties. digitellinc.com Computational studies on substituted squaraine dyes have revealed the existence of rotational isomers (conformers) that can interconvert at room temperature. acs.orgnih.gov For instance, a study on a 2,4-bis(4-dialkylamino-2-amido)phenyl squaraine dye identified two stable conformers: an anti-conformer, where the amide substituents are on opposite sides of the squaraine core, and a syn-conformer, where they are on the same side. acs.orgresearchgate.net

These studies combine spectroscopic techniques like NMR with computational methods to understand the energy landscape of these isomers. acs.org Density Functional Theory (DFT) calculations are often employed to determine the relative energies of different conformers and the energy barriers for their interconversion. digitellinc.comrsc.org In the case of the amide-substituted squaraine, the interconversion is influenced by intramolecular hydrogen bonds between the amide groups and the oxygen atoms of the cyclobutenedione core. acs.orgnih.gov The presence of even small amounts of acid can disrupt these hydrogen bonds and lower the energy barrier for rotation, accelerating the conversion between conformers. acs.org

The following table summarizes the computationally determined activation energies for the interconversion of syn- and anti-conformers of an amide-substituted squaraine dye in the presence of varying concentrations of trifluoroacetic acid (TFA-d1), illustrating the impact of the chemical environment on conformational dynamics. acs.org

| TFA-d1 Concentration (vol %) | Coalescence Temperature (°C) | ΔG‡syn→anti (kJ/mol) | ΔG‡anti→syn (kJ/mol) |

| 0.01 | > 50 | > 72 | > 70 |

| 0.05 | 45 | 72 ± 1 | 69 ± 1 |

| 0.07 | 35 | 69 ± 1 | 67 ± 1 |

| 0.10 | < 25 | < 67 | < 64 |

Intermolecular Interactions:

The solid-state packing and supramolecular assembly of cyclobutenedione derivatives are governed by a complex interplay of weak intermolecular interactions. rsc.orgrsc.org Theoretical studies, often in conjunction with X-ray crystallography, are crucial for dissecting these interactions. High-level DFT calculations and the theory of "Atoms-in-Molecules" (AIM) are used to analyze the electron density and characterize non-covalent contacts. rsc.orgrsc.orgub.edu

In crystalline squaric acid esters and amides, a combination of hydrogen bonding, π–π stacking, and anion–π interactions involving the cyclobutenedione rings are vital for the formation of their supramolecular structures. rsc.org For tertiary squaramides, studies have highlighted the importance of antiparallel C=O···C=O interactions of the cyclobutenedione rings and hydrophobic interactions in directing the assembly into structures like lipid bilayers. rsc.org The stabilization energies of different dimeric arrangements can be calculated to understand the most favorable interaction motifs. dntb.gov.ua These computational approaches provide fundamental insights into how molecular recognition and self-assembly processes are encoded in the structure of these compounds. rsc.orgrsc.org

Cheminformatics and Machine Learning Approaches in Predicting Reactivity and Properties

Cheminformatics and machine learning (ML) are rapidly emerging as indispensable tools in chemistry for predicting the reactivity and properties of novel compounds, including those based on the this compound scaffold. aip.org These data-driven approaches can accelerate the discovery and design of new functional molecules by learning from existing chemical data.

Predicting Reactivity and Properties:

Quantitative Structure-Activity Relationship (QSAR) is a well-established cheminformatics method that aims to build a mathematical relationship between the chemical structure and the biological activity or a specific property of a set of compounds. nih.govresearchgate.net For cyclobutenedione derivatives, QSAR models have been developed to predict their activity as inhibitors of specific biological targets. For example, a study on 3-amino-4-(phenylamino)cyclobutenedione derivatives used an Artificial Neural Network (ANN) to build a QSAR model for predicting their inhibitory activity against the C-C chemokine receptor type 1 (CCR1), a target for inflammatory diseases. nih.govresearchgate.net In this approach, molecular descriptors, which are numerical representations of the chemical structure, are calculated and used as input for the ANN. The model is then trained on a set of compounds with known activities to learn the structure-activity relationship. nih.gov

The performance of such a QSAR model is evaluated by its ability to predict the activity of an external set of compounds not used in the model training. The table below shows the performance of an ANN-based QSAR model for predicting the CCR1 inhibitory activity of cyclobutenedione derivatives, demonstrating a high correlation between the predicted and experimental values. nih.gov

| Data Set | Number of Compounds | Correlation Coefficient (R²) | Root Mean Square Error (RMSE) |

| Training Set | 22 | 0.906 | 0.189 |

| Prediction Set | 7 | 0.932 | 0.103 |

Machine Learning for Photophysical Properties:

More broadly, machine learning models are being developed to predict the key photophysical properties of organic dyes, including squaraines. aip.orgaip.org These properties are crucial for applications in areas like solar cells and bio-imaging. By training on large datasets of known dyes, ML models can learn to predict properties such as absorption and emission wavelengths and quantum yields directly from the molecular structure. aip.org For instance, a study demonstrated the use of hybrid ensemble ML models to predict these properties for a diverse set of over 3000 organic materials, including squaraine dyes, with high accuracy. aip.org These predictive models can significantly reduce the need for laborious and costly experimental synthesis and characterization in the search for new high-performance dyes. aip.org

Applications of Diphenylcyclobutenedione in Advanced Chemical Research

Role as a Building Block in Complex Organic Synthesis

The reactivity of the cyclobutenedione ring system allows for its strategic incorporation into a variety of complex organic structures. Its ability to undergo ring-opening and cycloaddition reactions makes it a powerful tool for synthetic chemists.

Synthesis of Polycyclic Aromatic Systems

Diphenylcyclobutenedione serves as a key starting material in the synthesis of polycyclic aromatic hydrocarbons (PAHs). These compounds, characterized by their fused aromatic rings, are of great interest for their applications in optoelectronic devices and materials science. ntu.edu.sg The synthesis of PAHs often involves creating complex carbon skeletons, and various methods have been developed to achieve this, including palladium-catalyzed annulation reactions. nih.govrsc.org One approach involves the reaction of 2-(1-alkynyl)biphenyls with electrophilic reagents to yield a variety of substituted polycyclic aromatics under mild conditions. nih.gov Another strategy is the palladium-catalyzed [3 + 3] annulation, which combines two smaller aromatic fragments to construct larger PAHs. rsc.org The introduction of non-hexagonal rings, such as pentagons and heptagons, into PAH structures can lead to novel geometries and unique electronic properties. thieme-connect.de Furthermore, on-surface synthesis techniques have emerged as a route to produce non-benzenoid PAHs that are often difficult to obtain through traditional solution-phase chemistry. uochb.cz

Precursor to Biologically Relevant Scaffolds

The development of new molecular scaffolds is crucial for advancing drug discovery and chemical biology. This compound can be transformed into various structures that form the core of biologically active molecules. Natural polymers are often used in tissue engineering to create scaffolds that mimic the extracellular matrix, promoting cell adhesion and growth. nih.gov For instance, scaffolds made from albumin, a protein found in blood plasma, have been shown to be non-toxic and support the adhesion of various cell types. nih.gov These albumin scaffolds are also biodegradable, with studies showing significant degradation within weeks of implantation. nih.gov The ability to create such biocompatible and biodegradable structures is a significant area of research.

Modular Synthesis of Functionalized Molecules

Modular synthesis allows for the efficient and systematic assembly of complex molecules from simpler, interchangeable building blocks. chemrxiv.org This approach is highly valuable for creating libraries of compounds for screening purposes in drug discovery and materials science. A visible-light-mediated dual catalysis strategy has been reported for the modular synthesis of functionalized β-aryl-alkyl chlorides. chemrxiv.org This method involves the coupling of diaryliodonium salts, alkenes, and potassium chloride. chemrxiv.org Such strategies offer access to a wide range of complex molecules with diverse functionalities. chemrxiv.orgchemrxiv.org The development of new reagents, such as stable, bifunctional iodobicyclo[1.1.1]pentylmethyl thianthrenium (IBM-TT), further expands the scope of modular synthesis, enabling the creation of novel bioisosteres. researchgate.net

Integration into Advanced Materials Science

The unique electronic and photochemical properties of this compound and its derivatives make them attractive components for advanced materials.

Development of Functional Polymers and Oligomers

Functional polymers and oligomers are at the forefront of materials science, with applications ranging from electronics to biomedicine. ucm.es Telechelic polymers, which have reactive end-groups, are particularly useful as building blocks for creating more complex polymer architectures like block copolymers. wikipedia.org These can be synthesized through various methods, including controlled radical polymerization and anionic polymerization. wikipedia.org Sequence-defined oligomers, which mimic short peptides, are another area of interest due to their potential in catalysis, data storage, and drug delivery. rsc.org Research has also focused on oligomers and polymers with unconventional chromophores, which exhibit unique luminescent properties. rsc.org Furthermore, new methods for in-situ polymerization are enabling the creation of high-performance, degradable biocomposites from renewable resources like lignocellulose. nih.gov

Role in Photoresponsive Materials

Photoresponsive materials can change their properties in response to light, a feature that is highly desirable for creating smart materials and devices. encyclopedia.pubmdpi.comspecificpolymers.com These materials often incorporate photoresponsive molecules, or photoswitches, which undergo reversible structural changes upon light exposure. encyclopedia.pubmdpi.com This can lead to macroscopic changes in the material's properties, such as its shape, solubility, or optical characteristics. specificpolymers.com Light offers precise spatiotemporal control, making it an attractive stimulus for triggering these changes. encyclopedia.pubmdpi.com Different classes of photoswitches, including azobenzenes, spiropyrans, and diarylethenes, are integrated into polymer matrices to create these advanced materials. encyclopedia.pubmdpi.comnih.gov These materials have potential applications in areas such as soft robotics, optofluidics, and 3D printing. ucsb.edu

Potential in Electroactive Materials and Devices

This compound and its derivatives, particularly squaraine dyes, are emerging as significant components in the field of organic electronics due to their inherent electroactive properties. nih.govresearchgate.net These properties stem from the electron-deficient nature of the central four-membered cyclobutenedione ring, which, when combined with electron-donating moieties, creates a donor-acceptor-donor (D-A-D) molecular framework. nih.gov This architecture facilitates charge transport and gives rise to intense and tunable absorption and emission in the visible and near-infrared (NIR) regions. nih.gov

The coplanar structure of many squaraine dyes promotes efficient π-orbital overlap, which is crucial for charge mobility in organic semiconductors. nih.govacs.org Researchers have successfully incorporated these dyes into Organic Field-Effect Transistors (OFETs), which are fundamental components of modern electronic devices. nih.govacs.org The performance of these OFETs, particularly the charge carrier mobility, is highly dependent on the molecular structure of the squaraine derivative and the processing method of the thin film. acs.org

For instance, a series of dipolar squaraine dyes featuring dicyanovinyl groups as acceptors and benzannulated five-membered ring heterocycles as donors have been synthesized and tested in thin-film transistors. acs.org The strategic modification of these molecules, such as varying the length of alkyl chains, has a significant impact on their packing motif and, consequently, their transistor performance. acs.org

A notable advancement in this area is the development of selenium-containing squaraine dyes. acs.org A solution-sheared OTFT using a selenium squaraine with dodecyl substituents (Se-SQ-C12) exhibited a remarkable hole mobility of up to 0.45 cm²/V·s. researchgate.netacs.org Even higher performance was achieved with a vacuum-deposited thin film of a butyl-substituted selenium squaraine (Se-SQ-C4), which demonstrated a record hole mobility of 1.3 cm²/V·s. researchgate.netacs.org These findings underscore the immense potential of this compound derivatives in the creation of high-performance organic electronic devices.

Below is an interactive data table summarizing the performance of various squaraine dyes in OFETs.

| Squaraine Dye Derivative | Device Fabrication Method | Hole Mobility (μh) in cm²/V·s | On/Off Ratio | Reference |

| SQ-BEN-THI | Solution-processed | 4.0 x 10⁻⁵ | ~10³ | nih.govacs.org |

| SQ-BEN-FUR | Solution-processed | 5.4 x 10⁻⁵ | ~10³ | nih.govacs.org |

| Indole-based squaraine | Solution-processed | 4.8 x 10⁻³ | - | nih.gov |

| Se-SQ-C12 | Solution-sheared | 0.45 | >10⁵ | researchgate.netacs.org |

| Se-SQ-C4 | Vacuum-deposited | 1.3 | >10⁵ | researchgate.netacs.org |

Catalysis and Organocatalysis Utilizing this compound Derivatives

The reactivity of the cyclobutenedione core has been harnessed in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. beilstein-journals.org Derivatives of this compound, particularly squaramides, have gained significant attention as effective hydrogen-bond-donating catalysts. beilstein-journals.org

A key application of cyclobutenedione derivatives is in the stereoselective γ-olefination of substituted cyclobutenediones. This reaction, catalyzed by simple organic molecules like pyrrolidine, provides a direct, one-pot method for synthesizing alkenyl-substituted cyclobutenediones with high yields (70-91%). This transformation is significant as it offers a more efficient and milder alternative to traditional methods that often require harsh conditions, expensive reagents, and deliver lower yields.

Furthermore, squaramide derivatives, in conjunction with Cinchona alkaloids, have proven to be highly effective catalysts in asymmetric Michael addition reactions. beilstein-journals.org These catalytic systems can achieve high yields (up to 99%) and excellent enantioselectivities (up to 93%) in the addition of malonates to symmetric unsaturated 1,4-diketones. beilstein-journals.org The ability to control the stereochemistry of the products is of paramount importance in the synthesis of chiral molecules for applications in pharmaceuticals and materials science.

The following table details the use of cyclobutenedione derivatives in organocatalytic reactions.

| Reaction Type | Catalyst System | Catalyst Loading (mol%) | Yield (%) | Enantioselectivity (ee %) | Reference |

| γ-Olefination of cyclobutenediones | Pyrrolidine | 20 | 88 | - | |

| Michael addition of malonates | Thiourea-Cinchona alkaloid | 10 | up to 98 | up to 93 | beilstein-journals.org |

| Michael addition of malonates | Squaramide-Cinchona alkaloid | 10 | up to 99 | up to 93 | beilstein-journals.org |

Emerging Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. sigmaaldrich.comchemmethod.com this compound and its derivatives are finding applications in this area, primarily through their use as versatile building blocks for the efficient synthesis of complex molecules.

One of the core tenets of green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgkccollege.ac.in Reactions with high atom economy are considered "greener" as they generate less waste. The thermal ring expansion of cyclobutenedione derivatives to form highly functionalized quinones and hydroquinones is an example of a potentially atom-economical transformation. soton.ac.uk This method provides a powerful tool for the synthesis of polycyclic compounds, including some natural products, in a manner that can be more efficient than traditional multi-step syntheses. soton.ac.uk

The use of organocatalysis, as discussed in the previous section, also aligns with the principles of green chemistry. Organocatalysts are often less toxic and more environmentally benign than their metal-based counterparts. beilstein-journals.org Furthermore, many of the organocatalytic reactions involving cyclobutenedione derivatives can be performed under mild conditions, reducing energy consumption. beilstein-journals.org

The development of solvent-free or minimal-solvent reaction conditions is another key aspect of green chemistry. ijrap.netrsc.org Research into reactions involving this compound is increasingly exploring these greener alternatives to traditional solvent-heavy processes, further enhancing the sustainability of synthetic routes utilizing this versatile compound.

Future Directions and Grand Challenges in Diphenylcyclobutenedione Research

Untapped Reactivity Profiles

The inherent ring strain and unique electronic structure of diphenylcyclobutenedione make it a fertile ground for discovering novel chemical transformations. While foundational reactions are known, a vast landscape of reactivity remains to be explored.

Future research will likely focus on leveraging its unique properties in more complex and controlled ways. The photochemical behavior of this compound, for instance, is a key area for further study. Photolysis is known to induce cleavage of the intercarbonyl bond, leading to the formation of a conjugated bisketene intermediate. researchgate.net This highly reactive species can be trapped in various ways, but the full extent of its synthetic utility in cycloaddition reactions has not been exhausted. researchgate.net Exploring its reactions with a wider array of unconventional dipolarophiles and dienophiles could lead to the synthesis of complex polycyclic and heterocyclic systems currently inaccessible through other means.

Furthermore, transition-metal-catalyzed reactions represent a significant frontier. Recent studies have shown that silver catalysts can promote a decarbonylative [3+2] cycloaddition with formamides, yielding N,O-acetal skeletons. mdpi.com This discovery opens the door to exploring other metal-catalyzed decarbonylative or ring-opening reactions. A grand challenge will be to develop catalytic systems that can selectively functionalize the carbon-carbon double bond or the carbonyl groups, providing access to a diverse range of derivatives.

| Reaction Class | Known Findings | Future Research Directions |

|---|---|---|

| Photochemical Reactions | Electrocyclic ring-opening to a conjugated bisketene intermediate upon irradiation. researchgate.net |

|

| Cycloaddition Reactions | Participates in Diels-Alder type reactions. Recent examples include silver-catalyzed decarbonylative [3+2] cycloadditions. mdpi.com |

|

| Nucleophilic Additions | Reacts with various nucleophiles, such as methylenephosphoranes (Wittig reagents). researchgate.net |

|

Advancements in Asymmetric Synthesis

The synthesis of chiral molecules is a cornerstone of modern chemistry, yet the development of catalytic asymmetric methods to produce enantiomerically enriched this compound derivatives is a major unmet challenge. njust.edu.cnfrontiersin.org The planar, prochiral nature of the this compound scaffold makes it an ideal, yet challenging, substrate for asymmetric transformations.

A significant grand challenge lies in the development of catalysts that can effectively differentiate the enantiotopic faces of the molecule or its precursors. Future progress will likely stem from adapting state-of-the-art asymmetric catalysis methodologies to this specific system. beilstein-journals.orgthieme.de For example, chiral phosphoric acid catalysts, which have proven successful in a vast number of enantioselective reactions, could potentially be used to control the addition of nucleophiles to the carbonyl groups. beilstein-journals.org

Another promising avenue is transition-metal catalysis using chiral ligands. mdpi.comnih.gov Developing catalytic systems for asymmetric hydrogenation of the C=C double bond or for asymmetric conjugate additions would provide direct access to valuable chiral building blocks. Asymmetric electrochemical synthesis, an emerging sustainable approach, could also be explored for enantioselective reductions or oxidations. beilstein-journals.org Success in this area will not only provide access to new chiral ligands and catalysts but also to enantiopure compounds with potential biological activity.

| Asymmetric Method | Potential Application to this compound | Key Challenge |

|---|---|---|

| Organocatalysis |

| Achieving high facial selectivity on a relatively unfunctionalized, rigid core. |

| Transition-Metal Catalysis |

| Identifying a ligand-metal combination that can overcome the steric hindrance of the phenyl groups and effectively control stereochemistry. |

| Enzymatic/Biocatalysis |

| Identifying or engineering enzymes that accept the non-natural, strained substrate. |

| Chiral Auxiliaries |

| Multi-step process requiring attachment and subsequent cleavage of the auxiliary. |

Novel Material Science Integrations

The rigid, planar, and electronically conjugated structure of this compound makes it an exceptionally promising building block for advanced functional materials. nih.govcam.ac.uk Its integration into polymers, organic semiconductors, and liquid crystals is a burgeoning field poised for significant breakthroughs. The core challenge is to translate the desirable molecular properties of the monomer into bulk material properties. novapublishers.com

In polymer chemistry, this compound can be envisioned as a key monomer for creating conjugated microporous polymers (CMPs). beilstein-journals.orgrsc.org Its rigid structure would impart a high degree of intrinsic microporosity, making the resulting materials candidates for gas storage, separation, and catalysis. Furthermore, polymerization through the phenyl groups or via ring-opening of the cyclobutene (B1205218) core could lead to novel classes of linear polymers with unique thermal and electronic properties. wikipedia.orgulb.be

The electron-accepting nature of the dione (B5365651) system suggests its use in organic electronics. uoregon.edu By incorporating it into donor-acceptor copolymers or as a component in non-fullerene acceptors, it may be possible to develop new materials for organic photovoltaics (OPVs) and field-effect transistors (OFETs). A major research direction will be the synthesis of derivatives with tailored solubility and electronic levels to optimize performance in devices.

| Material Class | Potential Role of this compound | Anticipated Properties |

|---|---|---|

| Conjugated Polymers | Rigid monomeric unit. rsc.org |

|

| Organic Semiconductors | Electron-accepting core for n-type or ambipolar materials. novapublishers.comuoregon.edu |

|

| Liquid Crystals | Rigid, discotic core for forming columnar mesophases. ulb.be |

|

| Functional Dyes | Core chromophore for solvatochromic or electrochromic dyes. |

|

Interdisciplinary Research Frontiers

The unique structural and electronic features of this compound position it as a powerful tool at the interface of chemistry, biology, and materials science. frontiersin.org Forging new interdisciplinary connections is a key challenge that promises to unlock novel applications.

In medicinal chemistry, squaraine dyes, which are related to cyclobutenediones, have been explored as photodynamic therapy agents. This suggests that this compound derivatives could be developed for similar applications. Furthermore, related dione-containing compounds have shown potential as antitumor agents, indicating a promising, albeit underexplored, avenue for this compound in drug discovery. researchgate.net A major goal will be to synthesize libraries of derivatives and screen them for various biological activities.

Supramolecular chemistry represents another exciting frontier. nih.govweizmann.ac.ilmdpi.com The rigid, well-defined geometry of the this compound core makes it an ideal scaffold for building complex host-guest systems, molecular sensors, and stimuli-responsive materials. uni-mainz.de Its ability to participate in non-covalent interactions, such as hydrogen bonding (via the carbonyls) and π-stacking (via the phenyl rings), can be harnessed to direct self-assembly into intricate architectures. The challenge will be to design and synthesize functionalized derivatives that can act as programmed building blocks for these supramolecular systems. uct.ac.za

| Field | Potential Application | Grand Challenge / Future Goal |

|---|---|---|

| Medicinal Chemistry |

|

|

| Supramolecular Chemistry |

|

|

| Chemical Biology |

|

|

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diphenylcyclobutenedione, and how can experimental reproducibility be ensured?

- Methodological Answer : Focus on solvent systems (e.g., anhydrous THF or toluene), catalysts (e.g., Lewis acids), and temperature control (e.g., reflux at 110°C). Document stepwise protocols, including purification methods (e.g., column chromatography). Ensure reproducibility by adhering to open-science practices, such as depositing detailed procedures in supplementary materials .

- Data Example :

| Parameter | Optimal Range | Common Pitfalls |

|---|---|---|

| Reaction Temperature | 100–120°C | Exothermic runaway reactions |

| Solvent Purity | ≥99.9% anhydrous | Moisture-induced side products |

Q. How should researchers assess the purity and structural identity of this compound in novel synthetic pathways?

- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR, IR) with chromatographic methods (HPLC). For novel compounds, include elemental analysis and X-ray crystallography. Cross-validate results against known derivatives using databases like Reaxys or SciFinder .

- Critical Consideration : Discrepancies in melting points (±5°C) may indicate polymorphic forms or impurities, necessitating DSC analysis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved during structural elucidation?

- Methodological Answer : Apply multi-dimensional NMR (e.g., COSY, NOESY) to resolve overlapping signals. For ambiguous cases, employ computational modeling (DFT calculations for C chemical shifts) or isotopic labeling. Use Bayesian statistics to quantify confidence in spectral assignments .

- Case Study : A 2024 study resolved conflicting H NMR peaks in brominated derivatives using Br isotopic splitting patterns, validated via mass spectrometry .

Q. What frameworks guide the integration of computational methods with experimental data for this compound reactivity studies?

- Methodological Answer : Adopt the PICO framework:

- P opulation: this compound and its analogs.

- I ntervention: Computational methods (e.g., DFT, MD simulations).

- C omparison: Experimental kinetic/thermodynamic data.

- O utcome: Predictive models for cycloreversion or Diels-Alder reactivity .

Q. How should researchers design experiments to investigate the photophysical properties of this compound in complex matrices?

- Methodological Answer : Use time-resolved fluorescence spectroscopy with controlled oxygen levels (e.g., glovebox setups). For matrix effects (e.g., polymer blends), employ multivariate analysis (PCA or PLS) to decouple solvent interactions from intrinsic properties. Include negative controls (e.g., monomeric analogs) .

- Example Workflow :

Synthesize this compound-polymer conjugates.

Measure fluorescence lifetimes under N vs. O atmospheres.

Model quenching kinetics using Stern-Volmer plots.

Methodological Best Practices

- Reproducibility : Archive raw spectral data and computational input files in repositories like Zenodo or Figshare .

- Ethical Standards : Disclose conflicts of interest (e.g., patent applications) and adhere to FAIR data principles .

- Peer Review : Pre-submission validation via platforms like PrePubMed or collaborative peer forums .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.